4-ethyl-N-pyridin-3-ylbenzenesulfonamide
Descripción
4-Ethyl-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethyl group at the para position and a sulfonamide (-SO₂NH-) linkage to a pyridin-3-yl group. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.
Propiedades
IUPAC Name |
4-ethyl-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-11-5-7-13(8-6-11)18(16,17)15-12-4-3-9-14-10-12/h3-10,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDYZCPLRPRWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison
Key Observations :
In contrast, the ethyl group in the target compound may prioritize hydrophobic binding. Hybrid systems, such as thiazole-pyridine (e.g., compound 9b in ) or styryl-quinoline (IIIa), demonstrate broader bioactivity due to increased structural complexity.
Synthetic Routes: The synthesis of 4-substituted pyridine-3-sulfonamides typically involves coupling sulfonyl chlorides with aminoheterocycles (e.g., pyridin-3-amine) in polar solvents like pyridine or CH₂Cl₂, often catalyzed by DMAP or EDCI . Triazole-linked derivatives (e.g., compounds 26–36 in ) require additional steps, such as cyclization of thiosemicarbazides, to introduce heterocyclic diversity.
Biological Activities: Compounds with triazole moieties (e.g., ) exhibit notable anti-yeast activity, attributed to their ability to disrupt fungal membrane integrity. Thiazole-containing derivatives (e.g., ) are hypothesized to target kinases due to structural mimicry of ATP-binding pockets.
Research Findings and Implications
For instance:
- Antimicrobial Potential: The ethyl and pyridinyl groups may enhance lipophilicity, facilitating membrane penetration in Gram-negative bacteria .
- Kinase Inhibition: The pyridine-sulfonamide scaffold is a known pharmacophore in kinase inhibitors (e.g., imatinib analogues), suggesting possible utility in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
